molecular formula C20H19N3O4S B2998124 N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 361479-61-0

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No.: B2998124
CAS No.: 361479-61-0
M. Wt: 397.45
InChI Key: SFUPEHMQQGTFLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide (hereafter referred to as Compound A) is a benzamide derivative featuring a bicyclic thiazole scaffold (5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl) linked to a meta-substituted benzamide moiety bearing a 2,5-dioxopyrrolidin-1-yl group. Its molecular formula is C₂₀H₁₉N₃O₄S, with a molecular weight of 397.45 g/mol . This compound is of interest due to its structural similarity to bioactive molecules targeting enzymes like Rho-kinases (ROCK1/2) and proteases .

Properties

IUPAC Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-20(2)9-13-17(14(24)10-20)28-19(21-13)22-18(27)11-4-3-5-12(8-11)23-15(25)6-7-16(23)26/h3-5,8H,6-7,9-10H2,1-2H3,(H,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFUPEHMQQGTFLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, supported by relevant studies and data.

  • Molecular Formula : C14H16N2O4S
  • Molecular Weight : 306.4 g/mol
  • CAS Number : 325986-97-8

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various derivatives of the compound. For instance, a related compound demonstrated significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli using disk diffusion methods. The Minimum Inhibitory Concentration (MIC) values were reported to be as low as 15.62 µg/mL for certain derivatives, indicating potent antimicrobial efficacy .

2. Anticancer Potential

The compound has also been evaluated for its anticancer properties. A study involving various tetrahydrobenzo[d]thiazole derivatives showed promising results in inhibiting the growth of colorectal cancer cells. Molecular docking studies suggested that these compounds may interact effectively with specific targets in cancer cells, thereby contributing to their anticancer activity .

3. Enzyme Inhibition

Inhibitory activity against cholinesterases has been noted in related compounds, which could have implications for neurodegenerative diseases. For example, one derivative exhibited an IC50 value of 46.42 µM against butyrylcholinesterase (BChE), suggesting potential therapeutic applications in conditions like Alzheimer's disease .

Case Studies and Research Findings

StudyFindings
Antimicrobial Study Compounds exhibited significant activity against Candida albicans and Staphylococcus aureus with MIC values at 15.62 µg/mL .
Anticancer Activity Derivatives showed inhibition of colorectal cancer cell lines with promising docking scores indicating effective target engagement .
Cholinesterase Inhibition Selective inhibition demonstrated by a derivative with IC50 values indicating potential for treating neurodegenerative disorders .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position Isomerism

Compound A differs from its para-substituted isomer (Compound B , CAS 330200-75-4) in the position of the 2,5-dioxopyrrolidin-1-yl group on the benzamide ring (meta vs. para). While both share the same molecular formula (C₂₀H₁₉N₃O₄S ), positional isomerism can significantly alter physicochemical properties and target binding. For instance:

  • Compound B (para-substituted) has been catalogued as a research chemical but lacks reported bioactivity data .
  • The meta-substitution in Compound A may enhance steric compatibility with enzyme active sites, as seen in analogous protease inhibitors .
Table 1: Positional Isomer Comparison
Parameter Compound A (meta) Compound B (para)
Molecular Weight 397.45 397.45
Substituent Position 3-position 4-position
Reported Bioactivity Hypothesized None reported

Substituent Functional Group Variations

Benzo[b]thiophene Derivatives

In , N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide (Compound C) exhibits moderate anti-trypanosomal activity (IC₅₀ = 10.58 ± 3.18 µM) but lower potency compared to derivatives with electron-withdrawing groups. The replacement of the benzamide with a benzo[b]thiophene-carboxamide reduces hydrogen-bonding capacity, likely diminishing target affinity .

Methoxy-Substituted Analogues

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,6-dimethoxybenzamide (Compound D, MW 360.43) features methoxy groups at the 2- and 6-positions of the benzamide.

Table 2: Functional Group Impact
Compound Substituent Molecular Weight Key Property Bioactivity (IC₅₀)
A 3-(2,5-dioxopyrrolidinyl) 397.45 Electron-withdrawing Hypothesized
C Benzo[b]thiophene 379.05 Hydrophobic 10.58 ± 3.18 µM
D 2,6-Dimethoxy 360.43 Electron-donating Not reported

Sulfonamide and Piperidine Derivatives

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(4-methoxyphenylsulfonamido)benzamide (Compound E , MW 485.6) incorporates a sulfonamide group, enhancing solubility but increasing molecular weight. In contrast, N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (Compound F) uses a piperidine-sulfonyl group, which introduces basicity and conformational flexibility absent in Compound A .

Thiadiazole and Triazole Analogues

highlights Z11 (ZINC11852541), a benzamide with a 4-(2,5-dioxopyrrolidin-1-yl) substituent and a thiazole ring. However, the thiazole scaffold in Z11 may confer different pharmacokinetic profiles .

Structure-Activity Relationships (SAR)

  • Electron-withdrawing groups (e.g., dioxopyrrolidinyl) enhance interactions with enzymatic active sites via hydrogen bonding and dipole interactions, as seen in protease inhibitors .
  • Meta-substitution (Compound A) may optimize steric fit compared to para-substituted isomers (Compound B) .
  • Hydrophobic substituents (e.g., benzo[b]thiophene in Compound C) reduce potency, emphasizing the importance of polar interactions .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/CatalystsSolventTime (h)Yield (%)
CyclocondensationSodium acetateAcetic anhydride/AcOH268
Amide CouplingDCC, DMAPDCM1272

Basic: How should researchers validate the compound’s structural integrity?

Methodological Answer:
Combine spectroscopic and computational techniques:

  • NMR : Assign peaks using 1H^1H- and 13C^{13}C-NMR in DMSO-d6. For example, the thiazole C2 proton appears at δ 7.94 ppm, while the pyrrolidinone carbonyl resonates at δ 165–171 ppm .
  • HRMS : Confirm molecular ion ([M+H]+^+) with <2 ppm error. Discrepancies in isotopic patterns may indicate impurities .
  • IR : Identify key functional groups (e.g., C=O at 1719 cm1^{-1}, C≡N at 2220 cm1^{-1}) .

Advanced: How can researchers address contradictions in spectroscopic data during structural elucidation?

Methodological Answer:
Contradictions often arise from tautomerism or solvent effects. Mitigation strategies include:

  • Variable-Temperature NMR : Resolve dynamic equilibria (e.g., keto-enol tautomers) by acquiring spectra at 25°C and 60°C .
  • DFT Calculations : Compare experimental 13C^{13}C-NMR shifts with density functional theory-predicted values (software: Gaussian 16) .
  • Cross-Validation : Use X-ray crystallography (if crystalline) to resolve ambiguous NOESY correlations .

Advanced: What experimental designs are optimal for studying structure-activity relationships (SAR)?

Methodological Answer:
Adopt a factorial design to systematically vary substituents and reaction conditions:

  • Factors : Vary substituents on the benzamide (e.g., electron-withdrawing groups at position 3) and thiazole (e.g., methyl vs. phenyl) .
  • Response Variables : Measure bioactivity (e.g., IC50_{50}) and physicochemical properties (logP, solubility).
  • Statistical Analysis : Use ANOVA to identify significant factors (software: JMP or R) .

Q. Table 2: Example Factorial Design Matrix

RunBenzamide SubstituentThiazole SubstituentSolventIC50_{50} (µM)
1-NO2_2-CH3_3DMF0.45
2-OCH3_3-PhEtOH1.20

Advanced: How can computational modeling enhance mechanistic studies of this compound?

Methodological Answer:
Integrate molecular dynamics (MD) and QM/MM simulations:

  • Reactivity Prediction : Use COMSOL Multiphysics to model reaction pathways (e.g., nucleophilic attack on the pyrrolidinone carbonyl) .
  • Docking Studies : Simulate binding to biological targets (e.g., kinases) with AutoDock Vina, focusing on hydrogen-bond interactions with the benzamide moiety .
  • Solvent Effects : Apply COSMO-RS to predict solubility in polar aprotic solvents .

Advanced: How should researchers reconcile discrepancies in bioactivity data across studies?

Methodological Answer:
Discrepancies may stem from assay variability or impurities. Solutions include:

  • Standardized Protocols : Adopt OECD guidelines for cytotoxicity assays (e.g., MTT, fixed cell densities) .
  • Purity Thresholds : Ensure >98% purity via HPLC (C18 column, acetonitrile/water gradient) before testing .
  • Meta-Analysis : Use RevMan to aggregate data from multiple studies and identify outliers .

Advanced: What strategies optimize scale-up synthesis without compromising yield?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progression in real time .
  • Membrane Separation : Use nanofiltration to remove byproducts (MWCO: 500 Da) and recycle catalysts .
  • DoE Optimization : Apply response surface methodology (RSM) to maximize yield while minimizing solvent use .

Advanced: How can AI-driven platforms accelerate research on this compound?

Methodological Answer:

  • Autonomous Labs : Deploy AI platforms (e.g., ChemOS) for high-throughput screening of reaction conditions .
  • Predictive Modeling : Train neural networks on PubChem data to forecast solubility and stability .
  • Data Integration : Use KNIME to merge spectral data (NMR, MS) with bioactivity databases for SAR insights .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.